![molecular formula C25H21FO5 B2745235 [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone CAS No. 307509-08-6](/img/structure/B2745235.png)
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
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Description
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone is a useful research compound. Its molecular formula is C25H21FO5 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters: This compound serves as a valuable building block in organic synthesis. Unlike alkyl boronic esters, which are well-studied for functionalizing deboronation, protodeboronation of pinacol boronic esters is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The stability and ease of purification of pinacol boronic esters make them attractive for chemical transformations .
- The catalytic protodeboronation of pinacol boronic esters, when paired with a Matteson–CH₂–homologation, allows for the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for creating complex organic molecules. For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. The method also played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- In silico design and synthesis of derivatives based on this compound led to a novel series of 3’- (4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives. These compounds were evaluated for their EGFR kinase inhibitory activity. Such inhibition is crucial in cancer research, as EGFR plays a significant role in cell proliferation and survival. Further studies may explore its potential as an anticancer agent .
- The same series of 3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives were also tested for antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervix uteri cancerous tissues). Understanding their effects on cancer cell growth can guide drug development and personalized treatment strategies .
- The compound (2-(Benzyloxy)-5-fluorophenyl)boronic acid is another derivative. Boronic acids are versatile intermediates in organic synthesis, often used in Suzuki–Miyaura couplings and other C–C bond-forming reactions. This specific derivative may find applications in diverse chemical transformations .
Organic Synthesis Building Block:
Hydromethylation of Alkenes:
EGFR Kinase Inhibition:
Antiproliferative Activity:
Boronic Acid Derivatives:
properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO5/c26-18-8-10-20(30-15-16-5-2-1-3-6-16)19(14-18)23(27)25-24(31-25)17-7-9-21-22(13-17)29-12-4-11-28-21/h1-3,5-10,13-14,24-25H,4,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMDGXDRJCDIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone |
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